molecular formula C9H7ClFN B1440640 8-Fluoroquinoline hydrochloride CAS No. 311346-65-3

8-Fluoroquinoline hydrochloride

Cat. No. B1440640
CAS RN: 311346-65-3
M. Wt: 183.61 g/mol
InChI Key: OLMMLDGKOACPHX-UHFFFAOYSA-N
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Description

8-Fluoroquinoline hydrochloride is a chemical compound with the linear formula C9H7ClFN . It has a molecular weight of 183.61 . It is a crystalline solid that is white in color.


Synthesis Analysis

The synthesis of this compound and similar compounds involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also considered .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H . The compound has a molecular formula of C9H7ClFN .


Chemical Reactions Analysis

Fluoroquinolones, including this compound, have been found to exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.61 . It is a crystalline solid that is white in color. It has a melting point of 285°C and a boiling point of 451°C. It is soluble in water and ethanol.

Scientific Research Applications

Photostability and Reduced Phototoxicity

8-Fluoroquinoline derivatives demonstrate varying levels of photostability and phototoxicity. For example, a study showed that certain fluoroquinoline derivatives, including an 8-fluoro analog, were more photostable and exhibited reduced phototoxicity compared to other fluoroquinolones under UVA irradiation, suggesting their potential for safer therapeutic applications (Marutani et al., 1993).

Fluorescence-based Sensor Arrays

8-Fluoroquinoline derivatives are used in designing sensor arrays for cationic analytes, leveraging their fluorescence properties. These sensor arrays are optimized for detecting changes in specific spectral regions, aiding in distinguishing between different cationic substances (Palacios et al., 2007).

Photoinduced Proton Transfer

Research on 8-fluoroquinoline derivatives has revealed their involvement in ultrafast excited-state proton transfer processes. This property is significant in understanding the fluorescence behavior of these compounds, especially in aqueous media, which is crucial for applications in organic light-emitting diodes and metal ion detection (Park et al., 2016).

Corrosion Detection

8-Fluoroquinoline derivatives have been used as indicators for detecting metal ion corrosion. Their incorporation into coatings allows for the fluorescence detection of metal ions produced during corrosion, providing a method for early-stage corrosion monitoring in various applications (Roshan et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroquinoline hydrochloride, like other fluoroquinolones, are bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and the enzymes DNA gyrase and topoisomerase IV . This interaction blocks bacterial DNA supercoiling, a critical process in DNA replication .

Biochemical Pathways

The action of this compound on DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This disruption leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in the elimination pattern between different fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription . This makes it a potent antimicrobial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, some fluoroquinolones have been reported to exhibit enhanced antibacterial activity under acidic conditions . .

Safety and Hazards

8-Fluoroquinoline hydrochloride should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . In case of contact with skin, wash off immediately with plenty of water. If skin irritation persists, seek medical advice .

Future Directions

Fluoroquinolones, including 8-Fluoroquinoline hydrochloride, have been found to exhibit antibacterial, antineoplastic, and antiviral activities . They have been used as a basic structure for the search of synthetic antimalarial drugs . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Biochemical Analysis

Biochemical Properties

8-Fluoroquinoline hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By forming a complex with these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and proliferation . This interaction is highly specific and is a key factor in the compound’s antibacterial activity.

Cellular Effects

The effects of this compound on various cell types are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways and gene expression. It can induce oxidative stress and apoptosis in certain cell lines, highlighting its potential as an anticancer agent . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and preventing the re-ligation of cleaved DNA strands . This leads to the accumulation of double-strand breaks in the bacterial genome, ultimately causing cell death . In mammalian cells, the compound can modulate the expression of genes involved in apoptosis and stress response, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where continuous exposure can lead to significant cellular adaptations .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and neurotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation . These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is known to accumulate in the cytoplasm and nucleus, where it exerts its effects on DNA and associated enzymes . Post-translational modifications and targeting signals can influence its localization, directing it to specific cellular compartments . This targeted distribution is essential for the compound’s efficacy and specificity .

properties

IUPAC Name

8-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMMLDGKOACPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682424
Record name 8-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

311346-65-3
Record name Quinoline, 8-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311346-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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